3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a chloro-phenylsulfanyl group, and a diethyl-benzenesulfonamide group
Mechanism of Action
Biochemical Pathways
The compound likely affects the biochemical pathway of folic acid synthesis in bacteria, given its sulfonamide group . By inhibiting the conversion of PABA to dihydrofolic acid, it prevents the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA.
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . This would lead to a decrease in the bacterial population, aiding in the resolution of bacterial infections.
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of the compound . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. The presence of other substances might lead to drug interactions, potentially affecting the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide typically involves multiple steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine to form the diethyl-benzenesulfonamide intermediate. This intermediate is then reacted with 4-chlorophenylthiol under specific conditions to introduce the phenylsulfanyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of amines or amides.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Amino-4-chlorobenzenesulfonyl fluoride
4-Amino-2-chlorophenol
2-(2-(4-Chloro-Phenylsulfanyl)-Acetylamino)-3-(4-Guanidino-Phenyl)
Uniqueness: 3-Amino-4-(4-chloro-phenylsulfanyl)-N,N-diethyl-benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
Properties
IUPAC Name |
3-amino-4-(4-chlorophenyl)sulfanyl-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQTYYMUKRRTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.